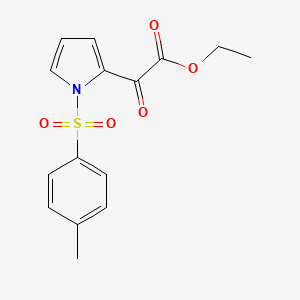

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO5S |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate |

InChI |

InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |

InChI Key |

WQGMVZUEVOECLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Steps

-

Tosylation of Pyrrole : The pyrrole ring is first functionalized with a tosyl group via sulfonylation, enhancing its electrophilicity.

-

Condensation with Ethyl Acetoacetate : The tosylated pyrrole reacts with ethyl acetoacetate under mild basic or acidic conditions, facilitating nucleophilic acyl substitution at the α-carbon of the ketoester.

-

Cyclization and Stabilization : Intramolecular cyclization forms the oxo-acetate backbone, stabilized by resonance within the pyrrole-tosyl system.

Optimization of Reaction Conditions

Optimizing yield and purity requires careful control of stoichiometry, temperature, and reaction duration.

Stoichiometric Ratios

A molar ratio of 1:1 to 1:2 (tosylated pyrrole : ethyl acetoacetate) is standard, though excess ethyl acetoacetate may drive the reaction to completion.

Temperature and Time

Catalytic Enhancements

The addition of L-proline (0.1–1.0 equiv) significantly improves enantioselectivity and yield in related pyrrole syntheses, suggesting potential applicability here.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the compound’s role as a pharmaceutical intermediate.

Column Chromatography

Crystallization

Alternative purification via recrystallization in ethanol or dichloromethane is feasible, though yields may vary based on solubility.

Yield and Scalability

Reported yields for this compound are 50–58% under optimized conditions. Scalability challenges include maintaining consistent temperature and avoiding exothermic side reactions during large-scale condensations.

Comparative Analysis of Methods

The table below summarizes key parameters for the preparation of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate has garnered attention in medicinal chemistry due to its potential therapeutic properties. It serves as a precursor for synthesizing various bioactive compounds, particularly those exhibiting:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Studies have shown that modifications to the compound can lead to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

The compound acts as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in developing new pharmaceuticals and agrochemicals.

Biological Research

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate and its derivatives are being investigated for their biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases like cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate derivatives. The results indicated that certain modifications significantly enhanced activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that derivatives of this compound could effectively reduce inflammation in macrophage cultures by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory conditions such as arthritis.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tosyl group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural motifs with Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate, enabling comparative analysis of substituent effects:

Key Comparative Insights

- Reactivity and Stability: The tosyl group in the target compound enhances electrophilicity at the pyrrole ring compared to methyl or propoxyphenyl substituents . Conversely, the cyano group in ’s compound increases electrophilicity at the α-carbon, favoring nucleophilic additions.

- Solubility : Bulky substituents like tosyl reduce solubility in polar solvents, whereas smaller groups (e.g., methyl in ) improve miscibility. The propoxyphenyl group () may enhance lipophilicity, favoring organic-phase reactions .

- Biological Activity: Pyrrole derivatives with electron-withdrawing groups (e.g., tosyl, cyano) are associated with enhanced bioactivity. For instance, ’s compound is linked to 2(1H)-pyridone derivatives, which exhibit neurological effects .

Biological Activity

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including anticancer, antibacterial, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is a derivative of pyrrole, a five-membered heterocyclic compound. Its structure can be represented as follows:

This compound features a tosyl group, which enhances its reactivity and biological profile.

1. Anticancer Activity

Research indicates that pyrrole derivatives, including ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate, possess significant anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate | HeLa (cervical cancer) | 15 | Induction of apoptosis |

| Other Pyrrole Derivative | MCF7 (breast cancer) | 20 | Cell cycle arrest |

| Other Pyrrole Derivative | A549 (lung cancer) | 18 | Inhibition of proliferation |

2. Antibacterial Activity

The antibacterial properties of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate have also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antibacterial Activity

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Enzyme Inhibition

Pyrrole derivatives are known to inhibit various enzymes, which can be beneficial in treating diseases related to enzyme overactivity. Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression.

Table 3: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| HDAC1 | 96 ± 11.8 | Competitive |

| HDAC6 | 36 ± 2.9 | Non-competitive |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate and related compounds:

- Synthesis and Evaluation : A study synthesized various pyrrole derivatives using TosMIC methodology, revealing that modifications at different positions on the pyrrole ring significantly affect biological activity .

- Biological Assays : The synthesized compounds were subjected to biological assays to evaluate their anticancer and antibacterial properties, demonstrating promising results against multiple cell lines and bacterial strains .

- Mechanistic Studies : Further investigations into the mechanism of action indicated that these compounds may induce oxidative stress in target cells, leading to cell death .

Q & A

(Basic) What are the standard synthetic routes for Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate?

The compound is typically synthesized via Fe(ClO₄)₃-catalyzed reactions using ethyl glyoxalate, benzamide derivatives, and N-tosylpyrrole. A general procedure involves stirring the reactants in MeNO₂ at 60°C for 24 hours, followed by purification via chromatography (cyclohexane/EtOAc gradients). This method yields the product as a yellow oil with high regioselectivity (>98:2 r.r.) . Alternative routes include acylating pyrrole derivatives with ethyl oxalyl monochloride, as demonstrated in analogous glyoxylate syntheses .

(Advanced) How can discrepancies in NMR data during synthesis be resolved?

Discrepancies in or NMR spectra (e.g., unexpected splitting or shifts) may arise from impurities, residual solvents, or diastereomeric byproducts. To address this:

- Purification: Re-chromatograph using alternative solvent systems (e.g., cyclohexane/EtOAc ratios) to isolate the pure product .

- Deuterated Solvent Effects: Verify solvent signals (e.g., CDCl₃ at δ 7.26 ppm) do not overlap with product peaks .

- Comparative Analysis: Cross-reference with literature data for analogous compounds, such as ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-1H-pyrrol-2-yl)acetate ( NMR: δ 169.6, 166.5, 145.2 ppm) .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR: Identifies aromatic protons (e.g., δ 7.92 ppm for p-tolyl derivatives) and ester groups (δ 4.45 ppm for ethyl CH₂) .

- NMR: Confirms carbonyl signals (δ 166–170 ppm for ester/oxo groups) and tosyl aromatic carbons (δ 145–136 ppm) .

- HRMS (ESI/MALDI): Validates molecular weight (e.g., [M+Na]⁺ at m/z 449.1142) .

(Advanced) How can SHELX software improve structural determination of derivatives?

SHELXL refines small-molecule crystal structures by:

- Parameter Optimization: Adjusting thermal displacement parameters and occupancy for disordered atoms .

- Twinned Data Handling: Using HKLF5 format for high-resolution or twinned datasets, critical for resolving complex pyrrolo-pyrrolizine derivatives .

- Validation: Cross-checking with PLATON or CCDC databases to ensure geometric accuracy (e.g., bond lengths ±0.01 Å) .

(Advanced) What catalytic systems optimize the yield of this compound?

Fe(ClO₄)₃ (5 mol%) in MeNO₂ at 60°C provides high yields (62%) due to Lewis acid activation of the glyoxalate electrophile . For scale-up, consider:

- Catalyst Screening: Test alternative Lewis acids (e.g., Zn(OTf)₂) to reduce reaction time.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility but require lower temperatures to avoid decomposition .

(Basic) What are common synthetic byproducts, and how are they identified?

Byproducts include:

- Diastereomers: Arising from incomplete regioselectivity; detected via split signals in NMR .

- Oxidative Byproducts: Over-oxidation of the pyrrole ring, identifiable via LC-MS ([M+O]⁺ peaks) .

- Residual Reagents: Tosyl chloride derivatives, confirmed by FT-IR (S=O stretches at 1170 cm⁻¹) .

(Advanced) How to address low regioselectivity in pyrrole substitution?

Low regioselectivity (e.g., competing C3 vs. C2 substitution) can be mitigated by:

- Protecting Groups: Use bulky substituents (e.g., trityl) to sterically direct tosylation to the C2 position .

- Electrophile Tuning: Replace ethyl glyoxalate with methyl analogs to alter electronic effects .

(Basic) What computational methods predict the reactivity of this compound?

- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the pyrrole ring .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

(Advanced) How to resolve contradictions in crystallographic data?

Contradictions (e.g., anomalous thermal parameters) require:

- Data Reintegration: Reprocess raw diffraction data with SHELXT to correct indexing errors .

- Occupancy Refinement: Adjust partial occupancies for disordered solvent molecules (e.g., CH₂Cl₂) in SHELXL .

(Advanced) What strategies enable functionalization of the oxoacetate moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.